REACTION_CXSMILES
|
[C:1]([C:4]1[CH:5]=[CH:6][C:7]2[O:12][CH2:11][CH:10]([C:13](N)=[O:14])[O:9][C:8]=2[CH:16]=1)(=[O:3])[CH3:2].[CH2:17]([OH:19])[CH3:18]>Cl>[C:1]([C:4]1[CH:5]=[CH:6][C:7]2[O:12][CH2:11][CH:10]([C:13]([O:19][CH2:17][CH3:18])=[O:14])[O:9][C:8]=2[CH:16]=1)(=[O:3])[CH3:2]
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C=1C=CC2=C(OC(CO2)C(=O)N)C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 18 hours under a nitrogen atmosphere
|
Duration
|
18 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
FILTRATION
|
Details
|
the reaction mixture is filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
EXTRACTION
|
Details
|
after neutralisation with sodium hydrogen carbonate, extracted with methylene chloride
|
Type
|
CUSTOM
|
Details
|
The crude product obtained
|
Type
|
CONCENTRATION
|
Details
|
by concentrating the organic phase to dryness
|
Type
|
CUSTOM
|
Details
|
is purified by chromatography on a silica column (eluant: petroleum ether/diethyl ether, 50:50)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C=1C=CC2=C(OC(CO2)C(=O)OCC)C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |